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molecular formula C18H25NO2 B1650783 9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane CAS No. 1202072-51-2

9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane

Cat. No. B1650783
M. Wt: 287.4
InChI Key: ZWGJYTRWQOVFPT-UHFFFAOYSA-N
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Patent
US08524737B2

Procedure details

A solution of 669 mg (1.62 mmol) of 9-benzyl-11-iodo-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane (prepared starting from 1,4-dioxa-spiro[4.5]decan-8-one according to the procedure published in J. Bonjoch et al., Tetrahedron Lett. 2003, 44, 8387) in methanol (30 mL) was treated with 50 mg of 20% palladium hydroxide on activated carbon and the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature. The catalyst was removed by filtration, and the filtrate was evaporated in vacuo to give crude 9-benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane, which was directly dissolved in a 1:1 mixture of acetone and 6N aqueous hydrochloric acid (10 mL) and stirred at room temperature. After the reaction went to completion, the mixture was poured onto a saturated aqueous sodium bicarbonate solution and extracted twice with ethyl acetate. The combined organics were washed with brine and water, dried over sodium sulphate, filtered and concentrated. Purification by flash chromatography (SiO2, 0%→100% ethylacetate in heptane) gave 180 mg (0.74 mmol) of 1-benzyl-1-aza-spiro[4.5]decan-8-one, which was dissolved in ethanol (10 mL) and cooled to 0° C. Then, sodium borohydride (14 mg, 0.37 mmol, 0.5 eq.) was added. The reaction mixture was slowly warmed to room temperature and stirred for 2 h before being concentrated and partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The mixture was stirred vigorously for 15 min, before the phases were separated and the aqueous phase was extracted three times with dichloromethane and twice with a mixture of dichloromethane and 2-propanol (3:1). The combined organic phases were concentrated in vacuo to give crude trans-1-benzyl-1-aza-spiro[4.5]decan-8-ol. The alcohol was dissolved in ethanol (4 mL) containing acetic acid (15 μL) and was treated with 15 mg of palladium on charcoal (10%). The mixture was stirred under a hydrogen atmosphere (1 atm) until conversion was complete. The catalyst was filtered off and the reaction mixture was evaporated to dryness, then lyophilized from 1N HCl and water, successively, to give the crude title compound as its hydrochloride. Rt=0.17 min (Method 3). Detected mass: 156.2 (M+H+).
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:21][CH:20](I)[CH2:19][C:9]21[CH2:18][CH2:17][C:12]1([O:16][CH2:15][CH2:14][O:13]1)[CH2:11][CH2:10]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1C2(CCC(=O)CC2)OCC1>CO.[OH-].[OH-].[Pd+2]>[CH2:1]([N:8]1[CH2:21][CH2:20][CH2:19][C:9]21[CH2:18][CH2:17][C:12]1([O:16][CH2:15][CH2:14][O:13]1)[CH2:11][CH2:10]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
669 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCC3(OCCO3)CC2)CC(C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2(CCC3(OCCO3)CC2)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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